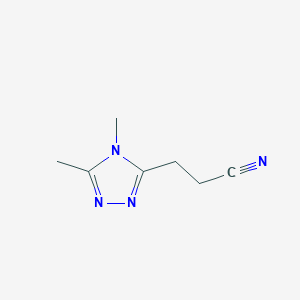
N,N-diméthyl-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine Benzothiazole is known for its diverse biological activities and applications in medicinal chemistry, while pyridine is a fundamental building block in organic chemistry
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the benzothiazole ring .
Another approach involves the use of molecular hybridization techniques, where benzothiazole and pyridine moieties are combined through a series of coupling reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with signaling pathways involved in cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes.
N,N-Dimethylpyridine-3-carboxamide: A pyridine derivative with applications in organic synthesis.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide stands out due to its unique combination of benzothiazole and pyridine moieties, offering a diverse range of biological activities and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(2)15(19)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUUUPKNQIJGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)

![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)
![benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2596846.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2596849.png)



![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

